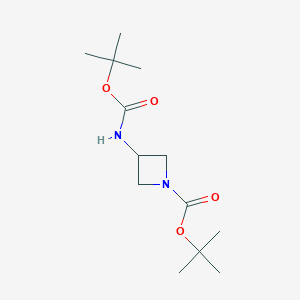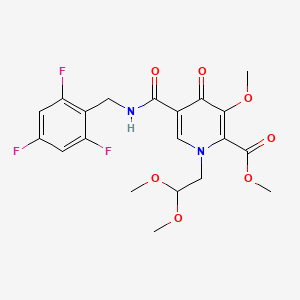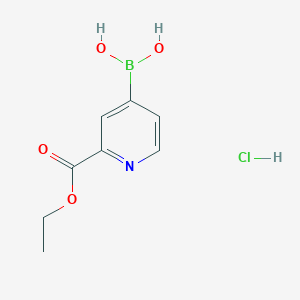
N,1-Bis(Boc)-3-aminoazetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-Bis(Boc)-3-aminoazetidine is a chemical compound used primarily as a protecting group in organic synthesis. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) groups attached to a 3-aminoazetidine core. This structure provides stability and prevents unwanted reactions during synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Bis(Boc)-3-aminoazetidine typically involves the reaction of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:
- Dissolve 3-aminoazetidine in dichloromethane.
- Add triethylamine to the solution.
- Slowly add di-tert-butyl dicarbonate to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or other large-scale separation techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
N,1-Bis(Boc)-3-aminoazetidine undergoes various chemical reactions, including:
Deprotection: Removal of Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with nucleophiles to replace the Boc-protected amino group.
Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotection: 3-aminoazetidine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of azetidine.
Reduction: Reduced forms of azetidine derivatives.
科学研究应用
N,1-Bis(Boc)-3-aminoazetidine is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic synthesis processes.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: In the production of fine chemicals and advanced materials.
作用机制
The primary mechanism of action of N,1-Bis(Boc)-3-aminoazetidine involves the protection of amino groups during synthetic processes. The Boc groups prevent unwanted reactions by sterically hindering the amino group, allowing selective reactions to occur at other sites. The Boc groups can be removed under acidic conditions, revealing the free amino group for further reactions.
相似化合物的比较
Similar Compounds
N,N’-Di-tert-butoxycarbonyl-L-histidine: Another Boc-protected amino acid used in peptide synthesis.
N-Boc-protected amines: A broad class of compounds used for similar purposes in organic synthesis.
Uniqueness
N,1-Bis(Boc)-3-aminoazetidine is unique due to its azetidine core, which provides distinct reactivity and stability compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the azetidine ring’s properties are advantageous.
属性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-9-7-15(8-9)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,16) |
InChI 键 |
FDIXXSINVOGWPB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)








![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)



![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)
